1-fluoro-6-iodohexane
Overview
Description
1-Fluoro-6-iodohexane is an organic compound with the chemical formula C₆H₁₂FI. It is a colorless liquid with a pungent odor. This compound is primarily used as a substrate or reagent in organic synthesis, particularly in the synthesis of organic compounds containing fluorine and iodine functional groups .
Preparation Methods
1-Fluoro-6-iodohexane can be synthesized through a two-step process:
Reaction with Hydrogen Fluoride: Hexane is first reacted with hydrogen fluoride to produce 1-fluorohexane.
Reaction with Hydrogen Iodide: The 1-fluorohexane is then reacted with hydrogen iodide to produce this compound.
In industrial settings, the preparation of this compound involves similar steps but may include additional purification processes to ensure the compound’s purity and stability.
Chemical Reactions Analysis
1-Fluoro-6-iodohexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium iodide, acetone, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-6-iodohexane has numerous applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: This compound is used in the production of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-fluoro-6-iodohexane involves its reactivity with various nucleophiles and electrophiles. The compound’s fluorine and iodine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Fluoro-6-iodohexane can be compared with other similar compounds, such as:
1-Fluoro-6-chlorohexane: Similar in structure but contains a chlorine atom instead of iodine.
1-Fluoro-6-bromohexane: Contains a bromine atom instead of iodine.
1-Fluoro-6-methylhexane: Contains a methyl group instead of iodine.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
1-fluoro-6-iodohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FI/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXBILFYPISOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190751 | |
Record name | Hexane, 1-fluoro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-30-8 | |
Record name | Hexane, 1-fluoro-6-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-fluoro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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